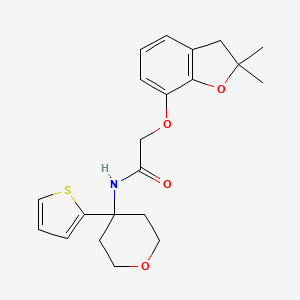

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether oxygen to an acetamide group. The acetamide nitrogen is further substituted with a tetrahydro-2H-pyran ring bearing a thiophen-2-yl group at the 4-position.

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-thiophen-2-yloxan-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4S/c1-20(2)13-15-5-3-6-16(19(15)26-20)25-14-18(23)22-21(8-10-24-11-9-21)17-7-4-12-27-17/h3-7,12H,8-11,13-14H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAFDISQSOIIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3(CCOCC3)C4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide is a complex organic molecule with potential biological activities. Its unique structure includes a benzofuran moiety and a tetrahydropyran ring, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound based on recent studies and findings.

| Property | Value |

|---|---|

| Molecular Formula | C16H21N2O3S |

| Molecular Weight | 335.42 g/mol |

| IUPAC Name | This compound |

| InChI Key | [InChI Key] |

Research indicates that the compound interacts with specific molecular targets, modulating various biochemical pathways. The exact mechanism remains under investigation; however, preliminary studies suggest potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Biological Activities

-

Neuroprotective Effects :

- In vitro studies have shown that compounds similar to this structure can exhibit neuroprotective properties by reducing oxidative stress and preventing neuronal apoptosis. These effects are attributed to the ability of the benzofuran moiety to scavenge free radicals and enhance antioxidant defenses.

- Antimicrobial Activity :

- Anti-inflammatory Properties :

Case Studies

- Case Study on Neuroprotection :

- Antimicrobial Efficacy :

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the functional groups can significantly alter its potency and selectivity towards specific biological targets.

Key Findings:

- Benzofuran Moiety : Essential for neuroprotective and antimicrobial activities.

- Tetrahydropyran Ring : Contributes to anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The compound shares structural motifs with other acetamide derivatives, such as 2-((4-fluorophenyl)thio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide (). Key differences include:

- Core substituents : The target compound has a 2,3-dihydrobenzofuran-7-yloxy group, whereas the comparator in features a 4-fluorophenylthio moiety.

- Tetrahydro-2H-pyran modifications : The target compound’s pyran ring is substituted with a thiophen-2-yl group, while the comparator has a 2-methoxyphenyl group.

- Molecular weight and polarity: The comparator has a molecular weight of 389.5 g/mol (C₂₁H₂₄FNO₃S), while the target compound’s estimated molecular weight is ~400–420 g/mol (assuming C₂₂H₂₇NO₃S), suggesting slightly higher lipophilicity due to the dimethyl-dihydrobenzofuran system.

Bioactivity and Pharmacological Potential

- Thiophen vs. Methoxyphenyl : The thiophen-2-yl group in the target compound may enhance interactions with sulfur-binding enzymes or metal-containing proteins, whereas the 2-methoxyphenyl group in the comparator could favor aryl hydrocarbon receptor (AhR) modulation .

- Dihydrobenzofuran vs. Fluorophenylthio : The dihydrobenzofuran system’s rigidity may improve metabolic stability compared to the more flexible fluorophenylthio group, which could influence bioavailability .

Notes

- The comparator compound () lacks density, melting point, and bioactivity data, underscoring the need for systematic characterization in such studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing this compound, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling acetamide derivatives with heterocyclic intermediates. For example, refluxing a mixture of precursors in ethanol with sodium acetate as a catalyst under controlled heating (30–60 minutes) can yield the target compound. Recrystallization using ethanol-dioxane mixtures (1:2 ratio) is critical for purification, achieving yields up to 85% . Solvent selection (e.g., ethanol, DMF) and catalyst choice (e.g., ZnCl₂ for cyclization) are pivotal for optimizing intermediate steps .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) is indispensable for confirming substituent positions and stereochemistry. X-ray crystallography provides definitive structural validation, as demonstrated for analogous acetamide derivatives . High-resolution mass spectrometry (HRMS) and IR spectroscopy further verify molecular weight and functional groups.

Q. How can solubility and purification challenges be addressed during synthesis?

- Methodological Answer : Solubility issues in polar solvents (e.g., ethanol, DMF) may require solvent mixtures or elevated temperatures. Recrystallization protocols (e.g., ethanol-dioxane) improve purity . Advanced separation technologies, such as membrane filtration or column chromatography, can isolate intermediates with high hydrophobicity .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields or selectivity?

- Methodological Answer : Statistical DoE methods (e.g., factorial designs) reduce trial-and-error by systematically varying parameters (temperature, molar ratios, solvent volume). For instance, coupling reaction optimization might involve screening sodium acetate concentrations (0.6–0.7 mol) and reflux durations (20–40 minutes) to identify ideal conditions . Computational feedback loops, integrating quantum chemical calculations, further narrow experimental variables .

Q. How should researchers resolve contradictions in spectroscopic or chromatographic data?

- Methodological Answer : Contradictory NMR peaks or HPLC retention times may arise from impurities or conformational isomers. Repurification (e.g., recrystallization, preparative TLC) and advanced techniques like COSY or NOESY NMR clarify structural ambiguities . Cross-validation with computational models (e.g., density functional theory) predicts spectral profiles to reconcile discrepancies .

Q. What computational strategies elucidate reaction mechanisms or electronic properties?

- Methodological Answer : Reaction path searches using quantum chemical software (e.g., Gaussian, ORCA) model transition states and intermediates. For example, studying the nucleophilic substitution at the acetamide carbonyl or the stability of the tetrahydro-2H-pyran ring under acidic/basic conditions . Molecular docking may predict biological interactions if the compound has target-specific activity.

Q. How can reactor design improve scalability for multi-step syntheses?

- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization). Membrane reactors may separate byproducts in real-time, improving efficiency . Computational fluid dynamics (CFD) simulations optimize mixing and residence time, particularly for heterogeneous catalysts .

Q. What strategies validate the stability of this compound under varying storage or reaction conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) assess degradation pathways. HPLC-MS monitors decomposition products, while thermogravimetric analysis (TGA) evaluates thermal stability. pH-dependent stability assays (e.g., in aqueous buffers) identify hydrolysis-prone functional groups .

Q. How can structural analogs be designed to enhance biological or physicochemical properties?

- Methodological Answer : Substituent modifications (e.g., replacing thiophen-2-yl with pyridyl groups) are guided by SAR studies. Mercaptoacetic acid or halogenated intermediates (e.g., 4-chlorophenyl derivatives) introduce variability in the acetamide or dihydrobenzofuran moieties . Computational QSAR models prioritize analogs with improved logP or binding affinity.

Notes on Data Contradictions and Advanced Analysis

- Case Study : If X-ray data conflicts with NMR assignments (e.g., unexpected dihedral angles), synchrotron radiation or neutron diffraction resolves crystal-packing effects .

- Advanced Separation : For enantiomeric byproducts, chiral HPLC or enzymatic resolution ensures stereochemical purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.